(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic molecule featuring fused thiazolo-triazol and pyrazole moieties. Its structure includes a (Z)-configured exocyclic double bond, a 4-butoxyphenyl substituent on the pyrazole ring, and a 4-chlorophenyl group on the thiazolo-triazole system. The molecular weight is estimated to be ~563–565 g/mol based on analogous structures .
Properties
Molecular Formula |
C30H24ClN5O2S |
|---|---|
Molecular Weight |
554.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H24ClN5O2S/c1-2-3-17-38-25-15-11-20(12-16-25)27-22(19-35(33-27)24-7-5-4-6-8-24)18-26-29(37)36-30(39-26)32-28(34-36)21-9-13-23(31)14-10-21/h4-16,18-19H,2-3,17H2,1H3/b26-18- |
InChI Key |
JHWRHQKTGUWIFO-ITYLOYPMSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazole Intermediate
The synthesis begins with the preparation of the pyrazole core. 1-(5-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes Claisen-Schmidt condensation with 4-butoxybenzaldehyde in ethanol under basic conditions to yield a chalcone derivative. This intermediate is subsequently treated with thiosemicarbazide in the presence of sodium hydroxide, forming a pyrazolin-N-thioamide.
Key reaction conditions :
-
Solvent: Ethanol (dry)
-
Base: NaOH (1.2 equiv)
-
Temperature: Reflux (78°C)
-
Yield: 75–82%
Thiazolo-Triazole Ring Construction
The pyrazolin-N-thioamide reacts with 4-bromoacetyl-1,2,3-triazole derivatives in anhydrous ethanol under triethylamine catalysis to form the thiazolo[3,2-b][1,2,]triazol-6(5H)-one scaffold. The reaction proceeds via nucleophilic substitution, followed by cyclization.
Critical parameters :
-
Catalyst: Et₃N (10 mol%)
-
Temperature: Reflux (12–16 hours)
-
Yield: 84–90%
Final Methylene Bridge Formation
A Knoevenagel condensation between the pyrazole-thioamide and 2-(4-chlorophenyl)thiazolo-triazolone is conducted using piperidine as a base. The reaction introduces the Z-configured methylene group, crucial for the compound’s stereochemistry.
Optimized conditions :
-
Solvent: Dimethylformamide (DMF)
-
Catalyst: Piperidine (5 mol%)
-
Temperature: 110°C (4 hours)
-
Yield: 78–82%
One-Pot Cycloaddition Approach
Click Chemistry for Triazole Formation
An alternative method employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. 5-(4-Ethynyl-1-phenyl-1H-pyrazol-3-yl)-4-methyl-2-aryl-1,3-thiazole reacts with 4-chlorophenyl azide in the presence of Cu(I), generating the triazole-thiazole fused system.
Advantages :
-
High regioselectivity
-
Mild conditions (room temperature, 6 hours)
-
Yield: 88–92%
Sequential Cyclization and Functionalization
The intermediate undergoes tandem cyclization with 4-butoxyphenyl isothiocyanate under basic conditions to form the thiazolidinone ring. Subsequent oxidation with m-CPBA introduces the sulfone group, completing the thiazolo-triazolone framework.
Reaction details :
-
Oxidizing agent: meta-Chloroperbenzoic acid (m-CPBA)
-
Solvent: Dichloromethane (DCM)
-
Yield: 76–80%
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Multi-Step Coupling | Pyrazole → Thiazole → Triazolone | 78–90 | ≥98% | High |
| One-Pot Cycloaddition | CuAAC → Cyclization → Oxidation | 76–92 | ≥95% | Moderate |
Key findings :
-
The multi-step approach achieves higher purity due to intermediate purification.
-
Click chemistry reduces reaction time but requires stringent copper removal.
Structural Characterization and Validation
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the methylene bridge and planar geometry of the thiazolo-triazolone ring. Key bond lengths include:
-
C9–N2: 1.329 Å
-
S1–C10: 1.742 Å
Industrial and Pharmacological Relevance
The compound’s synthesis is pivotal for developing antimicrobial and anticancer agents. Its structural complexity necessitates precise control over reaction conditions to avoid byproducts like 4,5-dihydro-1H-pyrazol-1-yl thioamides .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, the compound’s potential bioactivity can be explored for applications such as enzyme inhibition, receptor binding, and cellular signaling. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.
Medicine
In medicine, the compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industry, the compound’s properties can be leveraged for applications such as coatings, adhesives, and electronic materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
*LogP estimated using fragment-based methods.
Table 2: Crystallographic Data Comparison
Table 3: Docking Scores and Targets
| Compound | Target Enzyme | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Target Compound | 14-α-demethylase (pred.) | −8.2 (predicted) | N/A |
| Compound | 14-α-demethylase | −8.5 | |
| Celecoxib | COX-2 | −9.1 |
Physicochemical and Spectroscopic Properties
- Spectroscopy: IR and NMR data for analogous compounds () reveal characteristic peaks for C=O (1670–1700 cm⁻¹) and aromatic C–H (3000–3100 cm⁻¹) . The target compound’s Z-configuration may be confirmed via NOESY correlations.
Biological Activity
The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest a variety of biological activities that warrant detailed exploration.
- Molecular Formula : C26H27N3O2S2
- Molecular Weight : 478 Da
- LogP : 7.02
- Polar Surface Area : 47 Ų
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antibacterial, antifungal, and enzyme inhibitory properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. The compound has shown moderate to strong antibacterial activity against several strains:
- Effective Against :
- Salmonella typhi
- Bacillus subtilis
In a comparative study, the compound demonstrated IC50 values significantly lower than standard antibiotics, indicating its potential as a new antimicrobial agent .
Enzyme Inhibition
The compound has been tested for its inhibitory effects on key enzymes:
- Urease Inhibition : The compound exhibited strong inhibitory activity against urease with IC50 values ranging from 1.13 to 6.28 µM across various derivatives .
- Acetylcholinesterase (AChE) Inhibition : Several derivatives showed promising results in inhibiting AChE, which is crucial in the treatment of Alzheimer’s disease.
Structure-Activity Relationship (SAR)
The biological activity appears to be influenced by specific structural features:
- The presence of the butoxyphenyl and chlorophenyl groups enhances lipophilicity and may contribute to the compound's ability to penetrate bacterial membranes.
- The pyrazole ring is known for its biological significance and may play a critical role in the interaction with biological targets.
Case Study 1: Antibacterial Efficacy
In a study conducted on synthesized pyrazole derivatives, the compound was tested against multiple bacterial strains. The results indicated that modifications to the phenyl groups significantly affected antibacterial potency. The most active compounds displayed IC50 values lower than those of established antibiotics .
Case Study 2: Enzyme Inhibition Profiles
Another study focused on the enzyme inhibition properties of various thiazolo[3,2-b][1,2,4]triazoles. The compound was shown to inhibit urease effectively, which is particularly relevant in treating urinary tract infections and related conditions. Comparative analysis revealed that this compound outperformed many existing urease inhibitors .
Data Tables
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis involves multi-step reactions, including condensation of pyrazole and thiazolo-triazole precursors under reflux conditions. Key steps include:
- Formation of the pyrazole core via cyclization of substituted phenylhydrazines and diketones .
- Thiazolo-triazole ring construction using thiourea derivatives and alkylation/cyclization reactions . Characterization relies on:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and Z/E configuration .
- LCMS for molecular weight verification (e.g., [M+H]+ peaks) .
- Melting point analysis to assess purity (e.g., 224–226°C for analogous compounds) .
Q. How can researchers ensure purity during synthesis?
- Thin-layer chromatography (TLC) monitors reaction progress and byproduct formation .
- Column chromatography purifies intermediates using silica gel and gradient elution (e.g., ethyl acetate/hexane) .
- Recrystallization in solvents like ethanol or DMSO removes impurities .
Advanced Research Questions
Q. What strategies optimize reaction yields for structurally similar compounds?
- Microwave-assisted synthesis reduces reaction times (e.g., from 16 hours to 2 hours) and improves yields by 15–20% .
- Catalyst screening : Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., triethylamine) conditions influence cyclization efficiency .
- Inert atmospheres (N₂/Ar) prevent oxidation of thiol groups during thiazolidinone formation .
Q. How should contradictory biological activity data be analyzed?
- Dose-response assays clarify potency variations (e.g., IC₅₀ values in anticancer screens) .
- Structural analogs (e.g., varying alkoxy or halogen substituents) are tested to identify SAR trends .
- Meta-analysis of published data (e.g., comparing antimicrobial efficacy across substituents) resolves inconsistencies .
Q. What computational methods predict biological interactions?
- Molecular docking (AutoDock Vina) models binding to targets like COX-2 or EGFR .
- Multiwfn software calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
Experimental Design & Data Analysis
Q. How is crystallographic data refined for structural validation?
- SHELXL refines X-ray diffraction data, handling twinning and high-resolution datasets .
- Key parameters:
Q. What in vitro assays evaluate anticancer potential?
- MTT assays on cancer cell lines (e.g., MCF-7, HeLa) measure cytotoxicity .
- Flow cytometry quantifies apoptosis (Annexin V/PI staining) .
- Western blotting validates target modulation (e.g., Bcl-2 downregulation) .
Structural and Mechanistic Studies
Q. How do substituents influence bioactivity?
- 4-butoxyphenyl vs. 4-propoxyphenyl : Longer alkoxy chains enhance lipophilicity and membrane permeability .
- Chlorophenyl vs. methoxyphenyl : Electron-withdrawing groups (Cl) improve oxidative stability but may reduce solubility .
Q. What spectroscopic techniques resolve tautomeric forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
